molecular formula C23H29N2OP B12513874 1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine

1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine

Cat. No.: B12513874
M. Wt: 380.5 g/mol
InChI Key: PQUUCDVLTJZOFT-UHFFFAOYSA-N
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Description

1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a diphenylphosphanyl group and an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine typically involves multiple steps:

    Formation of the Oxazoline Ring: The oxazoline ring can be synthesized from the reaction of an amino alcohol with an acid chloride or ester under basic conditions.

    Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group can be introduced through a reaction with diphenylphosphine chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine can undergo various types of chemical reactions:

    Oxidation: The diphenylphosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The oxazoline ring can be reduced to form the corresponding amino alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amino alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine has several scientific research applications:

    Catalysis: It can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine depends on its application:

    Catalysis: The compound acts as a ligand, coordinating to a metal center and influencing the electronic and steric environment of the catalytic site.

    Organic Synthesis: It can participate in various reactions, facilitating the formation of new bonds and functional groups.

    Medicinal Chemistry: The compound may interact with biological targets, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Diphenylphosphanyl)-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine: Similar structure but with a methyl group instead of an isopropyl group.

    1-(Diphenylphosphanyl)-2-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and selectivity in chemical reactions compared to its analogs.

Properties

Molecular Formula

C23H29N2OP

Molecular Weight

380.5 g/mol

IUPAC Name

diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)piperidin-1-yl]phosphane

InChI

InChI=1S/C23H29N2OP/c1-18(2)21-17-26-23(24-21)22-15-9-10-16-25(22)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,18,21-22H,9-10,15-17H2,1-2H3

InChI Key

PQUUCDVLTJZOFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C2CCCCN2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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